molecular formula C26H18F3N5O3 B11666229 N'-{(E)-[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-{(E)-[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11666229
M. Wt: 505.4 g/mol
InChI Key: XKIIYLBJKGTGQX-XAZZYMPDSA-N
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Description

N’-[(E)-{1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of indole, nitrile, nitro, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and hydrazide moieties.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The cyanophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.

Major Products

    Oxidation: Products may include oxidized forms of the indole or hydrazide.

    Reduction: Reduction of the nitro group yields an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and hydrazides. What sets N’-[(E)-{1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE apart is the combination of its functional groups, which may confer unique reactivity and biological activity. Similar compounds include:

  • Indole-3-carbinol
  • 2-(2-Nitrophenyl)hydrazine
  • Trifluoromethylbenzaldehyde derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C26H18F3N5O3

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(E)-[1-[(2-cyanophenyl)methyl]indol-3-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C26H18F3N5O3/c27-26(28,29)21-10-9-17(24(12-21)34(36)37)11-25(35)32-31-14-20-16-33(23-8-4-3-7-22(20)23)15-19-6-2-1-5-18(19)13-30/h1-10,12,14,16H,11,15H2,(H,32,35)/b31-14+

InChI Key

XKIIYLBJKGTGQX-XAZZYMPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N

Origin of Product

United States

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